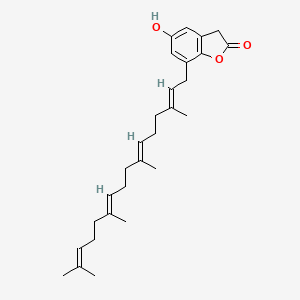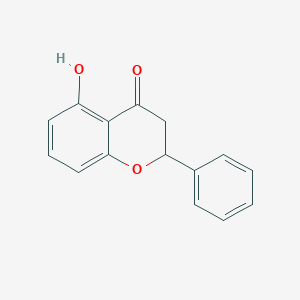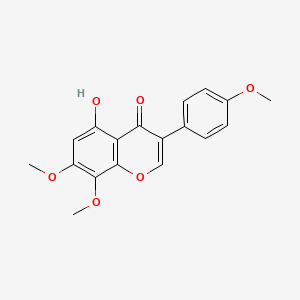
Larixol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Larixol acetate is a labdane-type diterpenoid derived from the oleoresin of European larch (Larix decidua Mill.). It is widely recognized for its applications in organic synthesis and its biological activities. The compound has garnered significant attention due to its unique chemical properties and potential therapeutic benefits .
Mechanism of Action
Target of Action
Larixol acetate primarily targets the Transient Receptor Potential Canonical 6 (TRPC6) . TRPC6 is a nonselective and Ca2+ permeable cation channel that mediates pathophysiological responses within pulmonary and renal diseases .
Mode of Action
This compound acts as a blocker of Ca2+ entry and ionic currents through diacylglycerol- or receptor-activated recombinant TRPC6 channels . It exhibits approximately 12- and 5-fold selectivity compared with its closest relatives TRPC3 and TRPC7, respectively .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of Ca2+ entry into cells via the TRPC6 channels . By blocking these channels, this compound can modulate the downstream effects of these pathways, which include various cellular processes that depend on Ca2+ signaling.
Pharmacokinetics
It has been found to be a potent inhibitor of recombinant trpc6, with an ic50 value of 01–06 µM . This suggests that this compound has a strong affinity for its target, which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Ca2+ entry and ionic currents through TRPC6 channels . This can lead to a decrease in the pathophysiological responses mediated by TRPC6, such as those seen in pulmonary and renal diseases . In addition, this compound has been shown to prevent acute hypoxia-induced vasoconstriction in isolated mouse lungs .
Biochemical Analysis
Biochemical Properties
Larixol acetate interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the activity of transient receptor potential canonical 6 (TRPC6), a protein involved in various cellular processes .
Cellular Effects
This compound influences cell function by interacting with cell signaling pathways. Specifically, it inhibits the activity of TRPC6, thereby affecting the cellular processes regulated by this protein .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of TRPC6, which can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, intrathecal administration of this compound has been shown to reduce mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .
Preparation Methods
The synthesis of larixol acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide. The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale extraction from natural sources followed by chemical modification to obtain the desired acetate form .
Chemical Reactions Analysis
Larixol acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminium hydride can be used to reduce this compound to its corresponding alcohol.
Substitution: Allylic isomerization and substitution reactions can be performed using reagents like phosphorus tribromide and palladium chloride
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
Larixol acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential to modulate biological pathways, particularly those involving calcium channels.
Medicine: Research has shown that this compound can inhibit transient receptor potential canonical 6 (TRPC6) channels, making it a potential candidate for treating conditions like pulmonary hypertension and chronic pain
Comparison with Similar Compounds
Larixol acetate is unique among labdane-type diterpenoids due to its specific inhibition of TRPC6 channels. Similar compounds include:
Larixol: The parent compound, which also exhibits biological activity but lacks the acetyl group.
Forskolin: Another labdane diterpenoid known for its ability to activate adenylate cyclase.
Steviol: A diterpenoid glycoside with sweetening properties.
Compared to these compounds, this compound’s selective inhibition of TRPC6 channels makes it particularly valuable for specific therapeutic applications .
Properties
CAS No. |
4608-49-5 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)
